molecular formula C21H19N3O5S B4048416 3-hydroxy-5-(4-hydroxyphenyl)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxyphenyl)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4048416
M. Wt: 425.5 g/mol
InChI Key: LWHCFIGCJRCNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5-(4-hydroxyphenyl)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.10454189 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antileukemic Activity

The study by Ladurée et al. (1989) focuses on the synthesis of derivatives with potential antileukemic activity. This research demonstrates the synthesis process involving acetic anhydride and dimethyl acetylenedicarboxylate to produce compounds with good antileukemic activity, comparable with mitomycin. This study highlights the therapeutic potential of specific chemical structures in treating leukemia, which could be relevant to the chemical family your compound belongs to (Ladurée et al., 1989).

Reactions with Aminoazoles

Al-Awadi and Elnagdi (1997) investigated gas-phase pyrolyses of certain carbamates and thioureas, leading to the synthesis of new substituted aminoazoles. This study provides insight into the thermal decomposition and chemical reactivity of heterocyclic compounds, which might be related to the reactions and stability of compounds like the one you're interested in (Al-Awadi & Elnagdi, 1997).

Synthesis of Heterocyclic Compounds with Antimicrobial Activity

Abdelhamid et al. (2019) describe the synthesis of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties. The compounds exhibited in vitro antibacterial and antifungal activities. This study underscores the importance of heterocyclic chemistry in developing new pharmaceutical agents, suggesting potential biomedical applications for compounds with similar heterocyclic structures (Abdelhamid et al., 2019).

Properties

IUPAC Name

4-hydroxy-2-(4-hydroxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-10(2)19-22-23-21(30-19)24-16(12-5-7-13(25)8-6-12)15(18(27)20(24)28)17(26)14-9-4-11(3)29-14/h4-10,16,25,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHCFIGCJRCNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)O)C4=NN=C(S4)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-hydroxy-5-(4-hydroxyphenyl)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
3-hydroxy-5-(4-hydroxyphenyl)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
3-hydroxy-5-(4-hydroxyphenyl)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
3-hydroxy-5-(4-hydroxyphenyl)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
3-hydroxy-5-(4-hydroxyphenyl)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
3-hydroxy-5-(4-hydroxyphenyl)-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

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